
1-Acetyl-5-(3-carboxyphenyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-(3-carboxyphenyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of an acetyl group at the first position and a carboxyphenyl group at the fifth position of the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(3-carboxyphenyl)-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with L-proline, which is commercially available.
Acetylation: The first step involves the acetylation of L-proline at the first position. This is achieved by reacting L-proline with acetic anhydride in the presence of a base such as pyridine.
Introduction of Carboxyphenyl Group: The next step involves the introduction of the 3-carboxyphenyl group at the fifth position. This can be achieved through a Friedel-Crafts acylation reaction using 3-carboxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-5-(3-carboxyphenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxyphenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or carboxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Acetyl-5-(3-carboxyphenyl)-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-5-(3-carboxyphenyl)-L-proline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-5-(3-carboxyphenyl)-D-proline: The enantiomer of the compound with similar structural features but different stereochemistry.
1-Acetyl-5-(4-carboxyphenyl)-L-proline: A structural isomer with the carboxyphenyl group at the fourth position.
1-Acetyl-5-(3-hydroxyphenyl)-L-proline: A derivative with a hydroxy group instead of a carboxy group.
Uniqueness
1-Acetyl-5-(3-carboxyphenyl)-L-proline is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
917607-50-2 |
|---|---|
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
(2S)-1-acetyl-5-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-8(16)15-11(5-6-12(15)14(19)20)9-3-2-4-10(7-9)13(17)18/h2-4,7,11-12H,5-6H2,1H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1 |
Clave InChI |
FTVGLOLJNVJQAZ-KIYNQFGBSA-N |
SMILES isomérico |
CC(=O)N1[C@@H](CCC1C2=CC(=CC=C2)C(=O)O)C(=O)O |
SMILES canónico |
CC(=O)N1C(CCC1C(=O)O)C2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
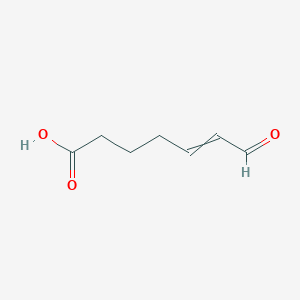
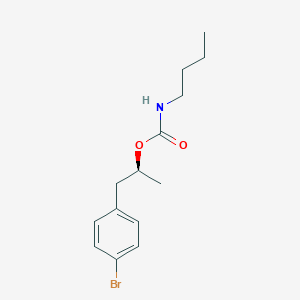
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)


![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
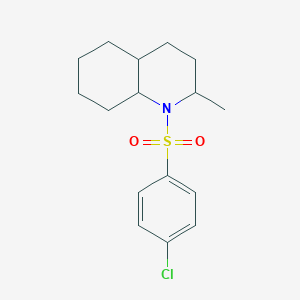
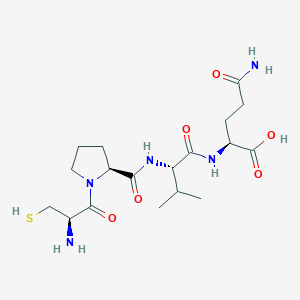
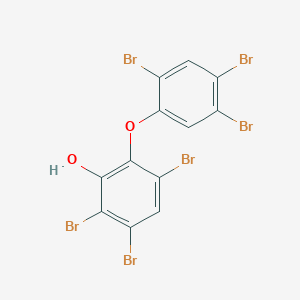
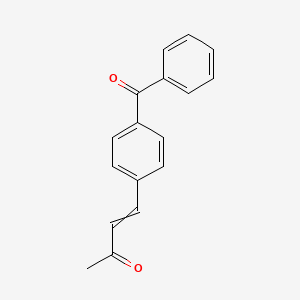
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
